molecular formula C16H15ClN2O2 B11682690 2-(4-chlorophenoxy)-N'-(4-methylbenzylidene)acetohydrazide CAS No. 106825-36-9

2-(4-chlorophenoxy)-N'-(4-methylbenzylidene)acetohydrazide

Cat. No.: B11682690
CAS No.: 106825-36-9
M. Wt: 302.75 g/mol
InChI Key: MHXIDJHECQNMPU-VCHYOVAHSA-N
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Description

2-(4-chlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide is an organic compound with a complex structure, featuring both chlorophenoxy and methylbenzylidene groups

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide typically involves the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-methylbenzaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Chemical Reactions Analysis

2-(4-chlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-(4-chlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

2-(4-chlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide can be compared with similar compounds such as:

    2-methyl-4-chlorophenoxyacetic acid (MCPA): This compound is used as a herbicide and has similar structural features but different applications.

    4-chlorophenoxyacetic acid: Another related compound used in plant growth regulation.

    4-methylbenzaldehyde: A precursor used in the synthesis of various organic compounds.

The uniqueness of 2-(4-chlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.

Properties

CAS No.

106825-36-9

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H15ClN2O2/c1-12-2-4-13(5-3-12)10-18-19-16(20)11-21-15-8-6-14(17)7-9-15/h2-10H,11H2,1H3,(H,19,20)/b18-10+

InChI Key

MHXIDJHECQNMPU-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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